molecular formula C8H9BrO2S B1457849 Methyl 2-(5-bromothiophen-2-yl)propanoate CAS No. 1375250-58-0

Methyl 2-(5-bromothiophen-2-yl)propanoate

Cat. No. B1457849
M. Wt: 249.13 g/mol
InChI Key: OHMOCGWWYBEKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-bromothiophen-2-yl)propanoate” is a chemical compound with the molecular formula C8H9BrO2S and a molecular weight of 249.12 . It has gained increasing attention in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5-bromothiophen-2-yl)propanoate” is characterized by the presence of a bromothiophene group attached to a propanoate group. The bromothiophene group consists of a five-membered ring containing sulfur and bromine atoms .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 2-(5-bromothiophen-2-yl)propanoate serves as an important intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds. Its utility is highlighted in the preparation of drug intermediates, where the bromothiophene moiety is a key structural component in many pharmaceuticals. For instance, an organic experiment designed for undergraduate courses involved the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene, demonstrating the compound's role in enhancing scientific research and experimental skills in the context of drug intermediate production (Min, 2015).

Material Science and Photophysical Properties

In material science, methyl 2-(5-bromothiophen-2-yl)propanoate derivatives have been investigated for their potential in creating novel materials with desirable photophysical properties. The synthesis and characterization of compounds like 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole have provided insights into the rotational disorder of substituents and their impact on molecular structures and interactions, which is crucial for designing materials with specific optical properties (Geiger, Donohoe, & Geiger, 2014).

Catalysis and Coupling Reactions

The use of bromothiophene derivatives, including those related to methyl 2-(5-bromothiophen-2-yl)propanoate, in catalysis and coupling reactions has been extensively researched. These compounds have facilitated the development of new synthetic pathways, such as the palladium-catalyzed direct heteroarylation of heteroaromatics, providing a one-step access to biheteroaryls and demonstrating the efficiency of using ester groups to prevent dimerization or oligomerization in coupling reactions (Fu, Zhao, Bruneau, & Doucet, 2012).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of methyl 2-(5-bromothiophen-2-yl)propanoate derivatives has revealed promising results. The synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and their evaluation for antibacterial and antifungal properties underscore the potential of these compounds in medicinal chemistry and drug development. Some of these synthesized compounds have shown significant activity against various pathogens, highlighting their importance in the search for new therapeutic agents (Sharma et al., 2022).

properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-5(8(10)11-2)6-3-4-7(9)12-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMOCGWWYBEKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromothiophen-2-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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